5-Methylfuran-2-carboximidamide
Overview
Description
5-Methylfuran-2-carboximidamide is an organic compound characterized by a furan ring substituted with a methyl group at the 5-position and a carboximidamide group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylfuran-2-carboximidamide typically involves the following steps:
Starting Material: The synthesis begins with 5-methylfuran, which can be obtained through the methylation of furan.
Formation of Carboximidamide Group: The introduction of the carboximidamide group can be achieved through the reaction of 5-methylfuran with cyanamide under acidic conditions. The reaction proceeds as follows
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-Methylfuran-2-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboximidamide group to an amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 5-methylfuran-2-carboxylic acid, while reduction may produce 5-methylfuran-2-amine.
Scientific Research Applications
Chemistry
In chemistry, 5-Methylfuran-2-carboximidamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its derivatives may exhibit biological activity, making it a candidate for drug development. Studies have explored its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it valuable for creating polymers, resins, and other advanced materials.
Mechanism of Action
The mechanism by which 5-Methylfuran-2-carboximidamide exerts its effects depends on its specific application. In medicinal chemistry, its mechanism of action may involve binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The carboximidamide group can interact with biological molecules through hydrogen bonding, electrostatic interactions, and other non-covalent forces.
Comparison with Similar Compounds
Similar Compounds
5-Methylfuran-2-carboxylic acid: Similar in structure but with a carboxylic acid group instead of a carboximidamide group.
5-Methylfuran-2-amine: Contains an amine group at the 2-position instead of a carboximidamide group.
2-Furancarboximidamide: Lacks the methyl group at the 5-position.
Uniqueness
5-Methylfuran-2-carboximidamide is unique due to the presence of both a methyl group and a carboximidamide group on the furan ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a versatile compound for various applications.
Properties
IUPAC Name |
5-methylfuran-2-carboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-4-2-3-5(9-4)6(7)8/h2-3H,1H3,(H3,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZRQNAJRDUVHBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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